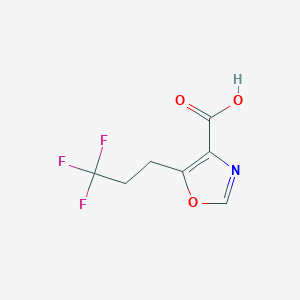

5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid

Description

5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid (CAS: Not explicitly provided; molecular formula: C₇H₆F₃NO₃, molecular weight: 209.12 g/mol) is a fluorinated heterocyclic compound featuring an oxazole ring substituted with a trifluoropropyl chain at position 5 and a carboxylic acid group at position 4 . The trifluoropropyl group confers enhanced metabolic stability and lipophilicity, making it valuable in medicinal chemistry as a building block for bioactive molecules. Its applications include serving as an intermediate in synthesizing pharmaceuticals, agrochemicals, and advanced materials.

Properties

IUPAC Name |

5-(3,3,3-trifluoropropyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO3/c8-7(9,10)2-1-4-5(6(12)13)11-3-14-4/h3H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWNXJFAWVEXAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(O1)CCC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis typically involves:

- Formation of the oxazole ring via cyclization reactions.

- Introduction of the trifluoropropyl substituent, often starting from 3,3,3-trifluoropropylamine or related precursors.

- Utilization of bases and solvents that facilitate ring closure and functional group transformations.

Base and Solvent Selection

Detailed Preparation Method

Cyclization via Nucleophilic Substitution and Ring Closure

- The process begins with the reaction of 3,3,3-trifluoropropylamine with an appropriate oxazole precursor or activated carboxylic acid derivative.

- Sodium hydride is added to deprotonate the amine or carboxylic acid, enabling nucleophilic attack on the oxazole precursor.

- The reaction is carried out in DMF under controlled temperature to promote the formation of the oxazole ring with the trifluoropropyl substituent attached at the 5-position.

- After completion, the reaction mixture is worked up by aqueous extraction and purification via column chromatography to isolate the target acid.

Alternative Oxazole Synthesis via Triflylpyridinium Reagent and Isocyanides

A modern, scalable approach to synthesize 4,5-disubstituted oxazoles, including trifluoropropyl-substituted variants, involves:

- Activation of carboxylic acids with a stoichiometric amount of triflylpyridinium reagent to form acylpyridinium intermediates.

- Subsequent trapping of these intermediates with isocyanoacetates or tosylmethyl isocyanide under mild conditions.

- This method proceeds efficiently at moderate temperatures (around 40 °C) in dichloromethane (DCM) solvent with catalytic DMAP as a base.

- The reaction exhibits broad functional group tolerance and good yields, and DMAP can be recovered and reused, enhancing cost-effectiveness.

- Hydrolysis of the resulting oxazole esters under acidic conditions yields the corresponding oxazole carboxylic acids.

Experimental Procedure Summary for Oxazole Formation from Carboxylic Acids:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | Carboxylic acid (1 equiv), DMAP (1.5 equiv), DCM | Under dry nitrogen atmosphere |

| 2 | Add triflylpyridinium reagent (1.3 equiv) | Stir 5 min at room temperature |

| 3 | Add isocyanide (1.2 equiv) | Stir at 40 °C for 30 min to 3 h |

| 4 | Workup: aqueous extraction, drying, filtration | Purify by silica gel chromatography |

| 5 | Optional hydrolysis for ester to acid conversion | Use 6 N HCl at 100 °C for hydrolysis |

This approach is adaptable for aliphatic acids and trifluoropropyl-containing substrates, making it suitable for synthesizing 5-(3,3,3-trifluoropropyl)-1,3-oxazole-4-carboxylic acid.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Sodium Hydride/DMF Cyclization | 3,3,3-Trifluoropropylamine, NaH, DMF | Direct, well-established | Requires strong base, sensitive to moisture |

| Triflylpyridinium + Isocyanides | Triflylpyridinium reagent, DMAP, DCM, isocyanides | Mild conditions, scalable, reusable base | Requires preparation of triflylpyridinium reagent |

| Acid Hydrolysis Post-Oxazole Formation | 6 N HCl, 100 °C | Converts esters to acids efficiently | Requires additional step and handling of strong acid |

Research Findings and Practical Considerations

- The triflylpyridinium/isocyanide method has been demonstrated to produce oxazole derivatives on gram scale with consistent yields, indicating scalability for industrial or pharmaceutical applications.

- Recovery of DMAP base enhances sustainability and reduces cost.

- The reaction tolerates sensitive functional groups, allowing late-stage functionalization of bioactive molecules, suggesting potential for analog synthesis of this compound derivatives.

- Sodium hydride/DMF method remains a reliable classical approach, especially when starting from trifluoropropylamine and suitable oxazole precursors.

Chemical Reactions Analysis

Types of Reactions

5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.

Substitution: The trifluoropropyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Conditions for substitution reactions often involve the use of nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

Chemistry

5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid serves as a building block for synthesizing more complex molecules. Its unique properties allow for the development of pharmaceuticals and agrochemicals that require specific reactivity profiles.

Biology

The compound's structural features make it useful in biological studies:

- Enzyme Interaction Studies : Research has indicated that related oxazole derivatives can inhibit enzymes involved in metabolic pathways. Such inhibition can lead to altered cellular responses in cancerous cells.

Pharmacology

Due to its lipophilicity, this compound shows potential in drug formulation where enhanced membrane permeability is desired. This characteristic is crucial for developing effective therapeutic agents.

Industrial Applications

In the industrial sector, this compound is utilized in:

- Production of Specialty Chemicals : The compound is valuable in synthesizing polymers and coatings that require specific chemical properties.

Enzyme Interaction Studies

Research on oxazole derivatives has demonstrated their ability to inhibit specific enzymes critical for metabolic pathways. For instance:

- A study explored how modifications to the oxazole ring could enhance inhibitory effects on cancer-related enzymes.

Pharmacological Applications

The lipophilicity of this compound suggests its application in drug formulations aimed at improving bioavailability and therapeutic efficacy.

Mechanism of Action

The mechanism by which 5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid exerts its effects is largely influenced by the trifluoromethyl group. This group enhances the compound’s lipophilicity and electron-withdrawing capacity, which can affect its interaction with biological targets. The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on oxazole-carboxylic acid analogs .

Key Differentiators

Electronic Effects: The trifluoropropyl group in the target compound provides stronger electron-withdrawing effects compared to chloropropyl () or non-fluorinated alkyl chains, enhancing stability and acidity . Trifluoromethyl substituents (e.g., in isoxazole analogs) increase steric bulk but reduce conformational flexibility compared to trifluoropropyl .

Isoxazole analogs with fluorophenyl groups (e.g., 1159600-73-3) show enhanced aromatic π-stacking, useful in kinase inhibition .

Synthesis and Cost: The target compound is priced at €667/50 mg, reflecting the complexity of introducing trifluoropropyl groups compared to chloropropyl (€1,863/500 mg vs. lower-cost chlorinated analogs) . Silylation reagents (e.g., dimethyl(3,3,3-trifluoropropyl)silyldiethylamine) are critical for derivatizing such fluorinated compounds, as noted in chromatographic analyses .

Biological Activity

5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid (CAS No. 1375248-22-8) is a fluorinated organic compound known for its unique structural features, including an oxazole ring and a trifluoropropyl substituent. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, synthesizing available research findings and case studies.

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 209.12 g/mol. The presence of the trifluoropropyl group enhances its lipophilicity and electron-withdrawing capacity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to the trifluoromethyl group, which affects its reactivity and interaction with enzymes or receptors. This interaction can lead to alterations in enzyme activity or modulation of metabolic pathways. However, specific molecular targets remain to be fully elucidated.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

The anticancer potential of oxazole derivatives has been explored in various studies. Although specific studies on this compound are scarce, related compounds have demonstrated significant cytotoxic effects against cancer cell lines such as A549 (human lung adenocarcinoma). For example:

- Compounds with structural similarities reduced A549 cell viability significantly (up to 63% at certain concentrations), indicating potential anticancer properties .

Case Studies

- Enzyme Interaction Studies : Research on related oxazole derivatives has demonstrated their ability to inhibit specific enzymes involved in metabolic pathways. Such inhibition can lead to altered cellular responses in cancerous cells.

- Pharmacological Applications : The compound's lipophilicity suggests potential applications in drug formulation where enhanced membrane permeability is desired.

Q & A

Q. Resolution Strategies :

- Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- Use deuterated solvents consistently and report conditions in publications .

- Synthesize reference standards for direct comparison .

What methodologies optimize the regioselective introduction of the trifluoropropyl group?

Answer:

Regioselectivity challenges in trifluoropropyl installation can be mitigated via:

- Directed Metalation : Use directing groups (e.g., esters) to guide trifluoropropyl placement .

- Protecting Group Strategy : Temporarily block reactive sites (e.g., carboxylic acid as an ethyl ester) during alkylation .

- Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl trifluoropropyl derivatives) .

Q. Example Optimization Table :

| Condition | Outcome |

|---|---|

| CuI, DMF, 80°C | 65% yield, minor byproducts |

| Pd(OAc)₂, XPhos, THF, 100°C | 82% yield, higher regioselectivity |

What are the stability and storage recommendations for this compound?

Answer:

Based on analogous carboxylic acids and trifluorinated compounds:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or decarboxylation .

- Stability Tests : Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis .

- Handling : Use dry gloves and avoid prolonged exposure to moisture or light .

How can computational chemistry aid in predicting reactivity or spectroscopic properties?

Answer:

Q. Example Workflow :

Optimize geometry at B3LYP/6-31G(d) level.

Calculate NMR shifts with PCM solvent model.

Compare with experimental data to validate .

What are the challenges in achieving high-yield carboxylation of oxazole derivatives?

Answer:

Carboxylation hurdles include:

- Side Reactions : Decarboxylation under acidic/basic conditions.

- Positional Selectivity : Competing carboxylation at C2 vs. C4 positions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.